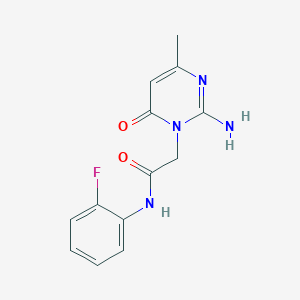

2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-fluorophenyl)acetamide

Description

The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-fluorophenyl)acetamide features a dihydropyrimidinone core substituted with an amino group at position 2 and a methyl group at position 4. The acetamide moiety is linked to a 2-fluorophenyl group, which contributes to its unique electronic and steric properties.

Properties

IUPAC Name |

2-(2-amino-4-methyl-6-oxopyrimidin-1-yl)-N-(2-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FN4O2/c1-8-6-12(20)18(13(15)16-8)7-11(19)17-10-5-3-2-4-9(10)14/h2-6H,7H2,1H3,(H2,15,16)(H,17,19) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IERZWIJGUNZHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C(=N1)N)CC(=O)NC2=CC=CC=C2F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-fluorophenyl)acetamide typically involves the following steps:

Formation of the Pyrimidine Ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl group is introduced to the pyrimidine ring.

Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-fluorophenyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Implications for Drug Design

The target compound’s 2-aminopyrimidinone core and 2-fluorophenyl acetamide side chain position it as a structurally unique candidate for further exploration. Compared to sulfur-linked analogs, its hydrogen-bonding capacity and optimized lipophilicity may enhance target engagement and pharmacokinetic profiles. Future studies should prioritize synthesizing this compound and evaluating its activity against FPRs or related inflammatory targets, building on the precedent set by pyridazinone derivatives .

Biological Activity

The compound 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-(2-fluorophenyl)acetamide is a pyrimidinone derivative that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C₉H₉FN₄O₂

- Molecular Weight : 198.19 g/mol

- CAS Number : 166267-96-5

The mechanism of action for compounds in this class typically involves the inhibition of key enzymes involved in cellular proliferation and survival. For example, HDAC inhibitors lead to increased acetylation of histones, resulting in altered gene expression that promotes apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing biological activity. Modifications at the N-(2-fluorophenyl) position may influence binding affinity and selectivity towards target enzymes such as adenylyl cyclase or HDACs .

Case Studies

- In Vivo Studies : In vivo xenograft models have demonstrated that compounds with similar structures can inhibit tumor growth effectively. For instance, a related compound showed a tumor growth inhibition (TGI) of approximately 48.89% in xenograft models .

- Cell-Based Assays : Cell-based assays have indicated that pyrimidinone derivatives can induce apoptosis and cell cycle arrest, contributing to their antitumor activity. The promotion of apoptosis is often linked to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.